molecular formula C5H7BrN2O B1407405 5-Bromo-3-isopropyl-1,2,4-oxadiazole CAS No. 1784408-02-1

5-Bromo-3-isopropyl-1,2,4-oxadiazole

Cat. No. B1407405
M. Wt: 191.03 g/mol
InChI Key: YVOKZBVVMODQSX-UHFFFAOYSA-N
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Description

5-Bromo-3-isopropyl-1,2,4-oxadiazole is a chemical compound with the molecular formula C5H7BrN2O . It’s a member of the 1,2,4-oxadiazole family, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including 5-Bromo-3-isopropyl-1,2,4-oxadiazole, often involves the use of carboxylic acids and other nitrogen-containing compounds . A one-pot synthesis-functionalization strategy has been proposed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles .


Molecular Structure Analysis

The molecular structure of 5-Bromo-3-isopropyl-1,2,4-oxadiazole consists of a five-membered ring with an oxygen atom and two nitrogen atoms . The presence of these heteroatoms in the ring structure is a common feature of 1,2,4-oxadiazoles .

Scientific Research Applications

Agricultural Biological Activities

  • Scientific Field: Agriculture and Plant Protection
  • Application Summary: 1,2,4-Oxadiazole derivatives have been used as efficient and low-risk chemical pesticides. They exhibit a broad spectrum of agricultural biological activities .
  • Methods of Application: These derivatives were synthesized and evaluated for their agricultural activities. The bioassays results showed that the title compounds exhibited moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
  • Results: Compounds 5m, 5r, 5u, 5v, 5x and 5y showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values of 36.25, 24.14, 28.82, 19.44, 25.37 and 28.52 μg/mL, respectively, superior to bismerthiazol (BMT, EC50 = 77.46 μg/mL) and thiodiazole copper (TDC, EC50 = 99.31 μg/mL) .

Anticancer Agents

  • Scientific Field: Medicinal Chemistry and Oncology
  • Application Summary: 1,2,4-oxadiazole derivatives have shown significant anti-cancer activity when evaluated against human cancer cell lines .
  • Methods of Application: A set of 1,2,4-oxadiazole linked 5-fluorouracil derivatives were synthesized and their structures were confirmed by 1HNMR, 13CNMR and Mass spectral analysis. These compounds were investigated for their anticancer activity towards a panel of four human cancer cell lines .
  • Results: Compounds 7a, 7b, 7c, 7d and 7i demonstrated more promising anticancer activity than the standard .

Future Directions

The future directions for research on 5-Bromo-3-isopropyl-1,2,4-oxadiazole and similar compounds could involve further exploration of their synthesis methods, biological activities, and potential applications in medicine and agriculture . The development of new synthetic strategies for complex structures containing oxadiazole rings is also a promising area of research .

properties

IUPAC Name

5-bromo-3-propan-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O/c1-3(2)4-7-5(6)9-8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOKZBVVMODQSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-isopropyl-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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